1-Benzyl-4-fluoropyrrolidin-3-amine
Description
Significance of Nitrogen Heterocycles in Contemporary Drug Discovery
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the creation of a vast array of pharmaceuticals. prezi.commdpi.comijsrtjournal.comrsc.org An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle, highlighting their structural importance in drug design. rsc.orgnih.gov These cyclic structures are prevalent in nature, forming the core of many alkaloids, vitamins, and hormones. mdpi.comrsc.org
The utility of nitrogen heterocycles in medicinal chemistry stems from their ability to confer a range of desirable properties to a molecule. Their structural diversity, which includes various ring sizes and configurations, allows for precise modifications to enhance drug properties such as solubility and lipophilicity. prezi.com The presence of nitrogen atoms can facilitate hydrogen bonding with biological targets like enzymes and DNA, which can lead to more stable and potent interactions. mdpi.comnih.gov This capacity for interaction is a key factor in their widespread use in the development of anticancer, antibacterial, antiviral, and anti-inflammatory agents. mdpi.com
The Pyrrolidine (B122466) Ring as a Versatile and Privileged Scaffold in Bioactive Molecules
Among the various nitrogen heterocycles, the five-membered pyrrolidine ring is a particularly favored scaffold in the design of bioactive compounds. nih.govnih.gov Its prevalence is attributed to several key features that make it an attractive component for medicinal chemists aiming to develop novel therapeutics for a range of human diseases. nih.gov
The pyrrolidine ring is a saturated heterocycle, which imparts significant conformational flexibility. nih.govnih.gov Unlike its aromatic counterpart, pyrrole (B145914), the sp³-hybridized carbon atoms of the pyrrolidine ring allow it to adopt non-planar conformations, a phenomenon known as "pseudorotation". nih.govnih.gov This flexibility enables the molecule to adapt its shape to fit optimally within the binding site of a biological target. The conformation of the ring can be controlled and "locked" by the strategic placement of substituents, allowing for fine-tuning of the molecule's three-dimensional structure. nih.gov The stereochemistry of the pyrrolidine ring is another critical aspect, as the presence of multiple chiral centers can lead to a variety of stereoisomers, each potentially exhibiting different biological activities. nih.govnih.gov
The non-planar nature of the pyrrolidine scaffold allows for an efficient exploration of three-dimensional (3D) pharmacophore space. nih.govnih.gov This increased 3D coverage is a significant advantage over flat, aromatic systems, as it enables more complex and specific interactions with biological targets. nih.gov By presenting substituents in well-defined spatial orientations, the pyrrolidine ring can create intricate pharmacophore models that are essential for achieving high potency and selectivity. This ability to generate diverse 3D structures has been successfully exploited in the discovery of novel inhibitors for various targets, including monoamine transporters and the human aspartic protease renin. nih.govjohnshopkins.edu
Strategic Integration of Fluorine into Pharmaceutical Entities
The incorporation of fluorine into drug candidates has become a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.govnih.govrsc.org It is estimated that at least 25% of modern drugs contain fluorine atoms. mdpi.com This is due to the unique properties of fluorine, which can profoundly influence a compound's physicochemical and biological characteristics. nih.govnih.gov
Fluorine is the most electronegative element, and its substitution for hydrogen can lead to significant changes in the electronic properties of a molecule. mdpi.com The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a drug's pharmacokinetic profile. nih.gov The carbon-fluorine bond is highly polarized and stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the introduction of fluorine can influence a molecule's conformation due to the larger size of the fluorine atom compared to hydrogen. nih.gov
| Property | Effect of Fluorine Substitution |
| Electronegativity | Increases, altering local electronic environment. mdpi.com |
| Metabolic Stability | Often enhanced due to the strength of the C-F bond. nih.gov |
| Lipophilicity | Can be increased, potentially improving membrane permeability. researchgate.net |
| Binding Affinity | Can be improved through favorable interactions with the target. nih.gov |
| pKa | Can be modulated, affecting ionization state and solubility. nih.gov |
Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. selvita.comacs.orgnih.gov This substitution can lead to improved potency, selectivity, and metabolic stability. researchgate.netselvita.comacs.orgnih.gov For example, replacing a metabolically vulnerable C-H bond with a C-F bond can prevent enzymatic degradation, thereby prolonging the drug's duration of action. nih.gov The small size of the fluorine atom allows it to mimic hydrogen in terms of steric bulk, while its unique electronic properties can lead to more favorable interactions with the target protein. selvita.comnih.gov This strategy of bioisosteric replacement has been successfully applied to a wide range of drug classes, leading to the development of numerous clinically effective medicines. nih.govselvita.com
Interplay of Fluorine and Heterocycles in Advanced Organic Synthesis and Medicinal Chemistry
The combination of fluorine and heterocyclic scaffolds, such as pyrrolidine, creates a powerful synergy in the design of advanced therapeutic agents. researchgate.netrsc.org The synthesis of fluorinated heterocycles is a rapidly advancing field, driven by the significant impact that fluorine substitution has on the biological properties of these molecules. researchgate.netnih.govtaylorfrancis.com
The introduction of fluorine into a heterocyclic ring can lead to significant changes in its conformation and electronic properties. researchgate.netnih.gov For instance, the fluorination of pyrrolidine rings has been shown to induce distinct conformational preferences compared to their non-fluorinated analogs. nih.gov This conformational control can be exploited to optimize the binding of a ligand to its target protein. nih.gov
Furthermore, the presence of fluorine can enhance the binding affinity of a drug candidate through various non-covalent interactions, including hydrogen bonds and electrostatic interactions. benthamscience.comingentaconnect.com The ability of fluorine to modulate the electronic distribution within a molecule can also influence its reactivity and stability, contributing to improved pharmacokinetic profiles. researchgate.netrsc.org The development of novel synthetic methodologies has made the incorporation of fluorine into heterocyclic systems more accessible, providing medicinal chemists with a broader toolkit for drug design. taylorfrancis.comwiley.com
Research Context of 1-Benzyl-4-fluoropyrrolidin-3-amine within Drug Discovery Programs
The compound this compound represents a key building block in the synthesis of more complex molecules for various drug discovery programs. Its structure combines the advantageous features of the pyrrolidine scaffold with the strategic placement of a fluorine atom and a benzyl (B1604629) group. The benzyl group is a common protecting group for the nitrogen atom in the pyrrolidine ring and can also be a key pharmacophoric element in certain drug classes.
While specific research findings on this compound itself are often embedded within broader drug discovery efforts, its structural motifs are found in a variety of biologically active compounds. For example, derivatives of N-benzyl-amines have been investigated for their potential in treating conditions like asthma. The synthesis of related compounds, such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, highlights the importance of the N-benzyl moiety in chiral drug synthesis. google.com
The fluorinated pyrrolidine core of this compound is a valuable synthon for creating libraries of compounds for screening against various biological targets. The strategic placement of the fluorine atom at the 4-position and the amine group at the 3-position provides a specific stereochemical and electronic arrangement that can be exploited for targeted drug design. The development of synthetic routes to access such fluorinated building blocks is an active area of research. acs.org The availability of these synthons allows for their incorporation into more complex molecular architectures, such as those found in inhibitors of tubulin polymerization or other anticancer agents. rsc.org
The table below provides an overview of related compounds and their research contexts, illustrating the broader significance of the structural components found in this compound.
| Compound/Scaffold | Research Context |
| Fluorinated Pyrrolidines | Investigated for their effects on G-quadruplex DNA interactions and as building blocks for various therapeutic agents. nih.govthieme-connect.deresearchgate.net |
| N-Benzyl-amines | Utilized in the synthesis of chiral amines for potential therapeutic applications, including anti-asthmatic drugs. google.com |
| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates | Synthesized and evaluated for their anticancer properties, specifically their ability to induce apoptosis and inhibit tubulin polymerization. rsc.org |
| 1,2,3-Benzotriazin-4(3H)-ones | Used as precursors in the synthesis of various heterocyclic compounds with potential pharmacological applications. researchgate.net |
The continued exploration of fluorinated pyrrolidine derivatives, including those with the 1-benzyl substitution pattern, holds significant promise for the discovery of novel and effective therapeutic agents across a range of diseases.
Structure
3D Structure
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1-benzyl-4-fluoropyrrolidin-3-amine |
InChI |
InChI=1S/C11H15FN2/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2 |
InChI Key |
ABZJTBIFOXKWPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)F)N |
Origin of Product |
United States |
Synthetic Methodologies and Process Development of 1 Benzyl 4 Fluoropyrrolidin 3 Amine
General Strategies for Fluorinated Pyrrolidine (B122466) Synthesis
The synthesis of fluorinated pyrrolidines, a class of compounds of significant interest in medicinal chemistry, can be broadly categorized into two main approaches: the direct fluorination of pre-existing pyrrolidine rings and the construction of the pyrrolidine ring from precursors that already contain fluorine. scilit.com These strategies offer different advantages and challenges in terms of regio- and stereoselectivity.
Direct Fluorination of Pyrrolidine Derivatives
Direct fluorination involves the introduction of a fluorine atom onto a pyrrolidine scaffold that has already been synthesized. This approach is attractive for its potential to shorten synthetic sequences. Methods for direct C-H fluorination are a key area of research, often employing powerful and selective fluorinating reagents. For instance, the use of silver(II) fluoride (B91410) (AgF₂) has been demonstrated for the site-selective fluorination of various nitrogen-containing heterocycles. acs.org While this method has been applied to pyridines, the principles can be extended to other N-heterocycles like pyrrolidines. acs.org The selectivity of these reactions is often directed by the electronic properties and steric environment of the C-H bonds. acs.org Another approach involves the fluorination of polymers to modify their surface properties, which highlights the reactivity of elemental fluorine, although controlling such reactions on small molecules can be challenging. mdpi.com Electrophilic fluorination of functionalized precursors, such as allylsilanes, can also be used to generate fluorinated intermediates that are then cyclized to form the pyrrolidine ring. nih.gov
Multistep Syntheses from Fluoroalkyl Precursors
The alternative strategy involves building the pyrrolidine ring from smaller, fluorinated building blocks. scilit.com This multistep approach often provides better control over the position and stereochemistry of the fluorine atom. A common tactic is to use fluoroalkyl precursors in cyclization reactions. For example, β-fluoro-β-nitrostyrenes have been used as building blocks to construct monofluorinated pyrrole (B145914) derivatives through conjugate addition and subsequent transformations. nih.gov Although this example leads to a pyrrole, similar strategies involving fluorinated amines, aldehydes, or other functional groups can be envisioned for the synthesis of saturated pyrrolidine rings. The synthesis of fluorinated polyurethanes from fluorinated diols and diisocyanates further illustrates the principle of using pre-fluorinated components to build larger, more complex structures. mdpi.commdpi.com This method is particularly valuable when specific stereoisomers are required, as the chirality can be established in the acyclic, fluorinated precursor before the ring-forming step.
Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine
The enantiospecific synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine is a precise process designed to produce a single, desired stereoisomer. A notable synthesis starts from a chiral precursor and introduces the fluorine atom and the amine group with specific stereochemical control. acs.org
Stereoselective Preparation of Key Precursors (e.g., Chiral Diols, Epoxides, Aziridines)
The foundation of an enantiospecific synthesis lies in the preparation of key chiral intermediates. These precursors contain the necessary stereocenters that will guide the stereochemical outcome of subsequent reactions.
Chiral Diols: Chiral diols are highly valuable precursors. In one pathway to (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine, the synthesis begins with the preparation of a chiral diol, specifically (3S,4S)-1-Benzylpyrrolidine-3,4-diol. acs.org This key intermediate is synthesized from (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione. acs.org The dione (B5365651) is reduced using a borane-tetrahydrofuran (B86392) complex to yield the desired (3S,4S)-diol. acs.org The stereochemistry of the diol is crucial for establishing the correct relative and absolute stereochemistry in the final product.
| Precursor | Reagent | Product | Yield | Purity |
| (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | Borane-tetrahydrofuran complex | (3S,4S)-1-Benzylpyrrolidine-3,4-diol | 82% | 99.2% |
| Table 1: Synthesis of Chiral Diol Precursor. acs.org |
Chiral Epoxides and Aziridines: While not used in the specific route detailed above, chiral epoxides and aziridines are fundamental building blocks in many stereoselective syntheses. Asymmetric epoxidation, such as the Shi epoxidation, can produce enantiomerically enriched epoxides from alkenes. rsc.org The stereochemistry of the resulting epoxide is determined by the chiral catalyst used. youtube.comkhanacademy.org Similarly, chiral aziridines can be synthesized through catalytic, enantioselective aziridination of alkenes using various metal catalysts and nitrene sources, including fluoroaryl azides. rsc.orgnih.govnih.govrsc.org These three-membered rings are reactive intermediates that can be opened by nucleophiles in a stereospecific manner to introduce new functional groups and build more complex chiral molecules.
Stereospecific Introduction of the Fluorine Atom
With a chiral precursor like (3S,4S)-1-Benzylpyrrolidine-3,4-diol in hand, the next critical step is the stereospecific introduction of the fluorine atom. This transformation must proceed with a defined stereochemical outcome, typically through a mechanism like an Sₙ2 reaction, which results in an inversion of configuration at the reaction center.
Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for the deoxofluorination of alcohols. wikipedia.orgsigmaaldrich.comcommonorganicchemistry.com It converts hydroxyl groups into fluorine atoms, typically with inversion of stereochemistry. organicreactions.org In the synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine, one of the hydroxyl groups of the (3S,4S)-diol precursor is converted into a fluorine atom.
The reaction of an alcohol with DAST proceeds by initial formation of a fluorosulfite intermediate. Subsequent nucleophilic displacement by fluoride, either intramolecularly or intermolecularly, leads to the formation of the C-F bond. When applied to a chiral secondary alcohol, this displacement occurs via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter. This stereospecificity is critical for converting the (3S,4S)-diol into a fluorinated intermediate with the desired (3R,4R) configuration for the carbon-bearing fluorine and the adjacent carbon that will become the amine-bearing center. The use of DAST is often preferred for laboratory-scale synthesis over other fluorinating agents like sulfur tetrafluoride because it is a liquid and easier to handle, though it must be used with caution due to its reactivity and potential for thermal decomposition. wikipedia.orgdurham.ac.uk
| Starting Material | Reagent | Key Transformation | Product Stereochemistry |
| Chiral Alcohol | DAST (Et₂NSF₃) | R-OH → R-F | Inversion of configuration (Sₙ2) |
| Table 2: General Fluorination using DAST. wikipedia.orgorganicreactions.org |
Following the fluorination step, further transformations, such as the conversion of the remaining hydroxyl group into an azide (B81097) and subsequent reduction, complete the synthesis to yield the target (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine. acs.org
Nucleophilic Ring-Opening Reactions of Fluorinated Heterocycles
The construction of the fluorinated pyrrolidine core can be approached through various strategies, including the ring-opening of strained heterocyclic intermediates. Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthons for preparing more complex nitrogenous compounds due to their high ring strain, which facilitates ring-opening by nucleophiles. mdpi.comfrontiersin.org The regioselectivity of this opening is influenced by substituents on the aziridine (B145994) ring. frontiersin.org
In the context of fluorinated pyrrolidines, a racemic synthesis route has been described that begins with an epoxide intermediate. acs.org This epoxide undergoes ring-opening with sodium azide. Subsequently, the resulting alcohol is treated with diethylaminosulfur trifluoride (DAST) to displace the hydroxyl group with fluoride, proceeding with retention of stereochemistry. acs.org While effective for generating the desired 3-fluoro-4-azido-pyrrolidine structure, this pathway ultimately yields a racemic mixture, necessitating a challenging and costly supercritical fluid chromatography (SFC) separation to isolate the desired enantiomer. acs.org
Alternative approaches for synthesizing fluorinated pyrrolidines involve the cyclization of fluorinated acyclic precursors. For instance, 3-fluoropyrrolidines can be prepared via a 5-exo-trig iodocyclisation of allylic fluorides that have a nitrogen nucleophile attached. nih.gov
Utilization of Burgess-Type Transformations for Amine Formation
A significant advancement in the enantiospecific synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine involves the use of a Burgess-type transformation. acs.org The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and selective reagent often used for dehydration reactions that proceed via a syn-elimination pathway. wikipedia.orgiisc.ac.in However, its application can be extended to other transformations, including the formation of amines from alcohols through a cyclic intermediate. acs.orgeburon-organics.com
In a key synthetic route, a Burgess-type transformation is employed to convert a hydroxyl group into the desired amine functionality with inversion of stereochemistry. acs.org This process begins with the reaction of an alcohol intermediate with chlorosulfonyl isocyanate to form a reactive species. This is followed by treatment with triethylamine, which promotes the formation of a zwitterionic intermediate, ((3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-yl)(tert-butoxycarbonyl)sulfamic Acid. acs.org This transformation is crucial for establishing the final trans-stereochemistry of the amine and fluoride substituents on the pyrrolidine ring. acs.org Due to the instability of the Burgess inner salts, careful monitoring, for example through in-situ IR, is essential for controlling the reaction on a larger scale. acs.org
Role of Cyclic Sulfamates as Advanced Synthetic Intermediates
Cyclic sulfamates are versatile synthetic intermediates, often compared to activated aziridines in their reactivity, and are widely used for the synthesis of functionalized amines. researchgate.net In the scalable synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine, a cyclic sulfamate (B1201201) serves as a pivotal advanced intermediate, enabling the stereospecific introduction of the fluorine atom. acs.org
The synthesis proceeds from (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine, which is prepared from L-(+)-tartaric acid and benzylamine (B48309). acs.org This diol is converted into a cyclic sulfamidite, which is then oxidized to the corresponding cyclic sulfamate. acs.org This five-membered cyclic sulfamate is highly susceptible to nucleophilic attack. researchgate.net The ring-opening of this cyclic sulfamate is achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride in tetrahydrofuran. acs.org The reaction proceeds with high regioselectivity and stereospecificity, attacking one of the carbon atoms of the sulfamate ring and resulting in the formation of a fluorinated alcohol with inversion of configuration. This step is critical for establishing the desired (3R,4R) stereochemistry of the final product. acs.org
Development of Scalable and Robust Synthetic Routes
Transitioning a synthetic sequence from laboratory scale to industrial production requires the development of a scalable and robust route. For 1-Benzyl-4-fluoropyrrolidin-3-amine, a key objective was to create an enantiospecific process that avoids costly chromatographic separations of enantiomers, which was a drawback of earlier racemic routes. acs.org A successful large-scale process was designed starting from inexpensive L-(+)-tartaric acid, ensuring the correct stereochemistry from the outset. acs.org
The developed route involves several key stages that were optimized for plant-scale production, including the formation of the pyrrolidine ring, introduction of fluorine via a cyclic sulfamate intermediate, and the final amine formation using a Burgess-type transformation. acs.orgacs.org
Optimization of Reaction Parameters and Yields for Industrial Applicability
For industrial application, each step of the synthesis was carefully optimized to maximize yield, throughput, and safety. acs.orgacs.org The initial formation of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione from L-(+)-tartaric acid and benzylamine in xylenes (B1142099) was heated to 120 °C to drive the reaction to completion, achieving an 82% yield on a 150 kg scale. acs.org
The subsequent ring-opening of the cyclic sulfamate intermediate with tetrabutylammonium fluoride was performed at 60 °C in a 1500 L reactor. acs.org The reaction progress was monitored by UPLC to ensure the complete consumption of the starting material. acs.org The final step, involving the formation of the product salt, was also optimized. For example, the formation of the bis(hydrochloride) salt was achieved by treating the intermediate with hydrochloric acid in 2-propanol and heating to 55 °C, resulting in an 87% yield. acs.org Similarly, the bis(tosylate) salt was isolated in 79% yield on a large scale. acs.orgacs.org
Table 1: Selected Large-Scale Reaction Steps and Yields
| Step | Starting Material (Scale) | Key Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Imide Formation | L-(+)-Tartaric Acid (150 kg) | Benzylamine, Xylenes | 120 °C, 40 h | (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | 82% |
| Fluorination | Cyclic Sulfamate (100 kg) | Tetrabutylammonium fluoride, THF | 60 °C, 4 h | Fluorinated Alcohol Intermediate | Not isolated, used directly |
| Salt Formation | Free Base (25.8 mmol) | Hydrochloric Acid, 2-Propanol | 55 °C, 4 h | (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Bis(hydrochloride) | 87% |
This table is generated based on data from the cited research articles. acs.orgacs.org
Strategies for Enantiomeric Purity Control and Impurity Rejection
Ensuring high enantiomeric purity is critical for pharmaceutical intermediates. The developed process for (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine achieves excellent stereochemical control by utilizing a chiral pool approach. acs.orgacs.org Starting the synthesis from L-(+)-tartaric acid, a readily available and inexpensive chiral molecule, embeds the desired stereochemistry at the beginning of the synthetic sequence. acs.org
This strategy ensures that the subsequent intermediates, such as (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine, are formed with high enantiomeric excess. acs.org The subsequent stereospecific reactions, including the formation and ring-opening of the cyclic sulfamate and the Burgess-type transformation, are designed to proceed with predictable stereochemical outcomes (inversion of configuration), thus preserving and transferring the initial chirality through the synthetic route. acs.org This enantiospecific approach is superior to racemic routes that require difficult and expensive resolution steps like supercritical fluid chromatography (SFC). acs.org Impurity rejection is managed through isolation and purification of crystalline intermediates and the final salt forms of the product, such as the bis(tosylate) or bis(hydrochloride) salts, which typically exhibit high purity. acs.orgacs.org
Considerations for Cost-Effectiveness and Reagent Stability
Cost-effectiveness in a large-scale synthesis is achieved by using inexpensive starting materials, minimizing the number of steps, and avoiding costly purification methods. acs.org The use of L-(+)-tartaric acid and benzylamine as starting materials is a prime example of a cost-effective strategy. acs.org Furthermore, designing a stereospecific route eliminates the need for expensive chiral catalysts or chromatographic resolution of enantiomers. acs.orggoogle.com
Reagent stability is a major consideration, especially with reactive species like those involved in Burgess-type transformations. The inner salts associated with the Burgess reagent are known for their potential instability. acs.org To address this on a plant scale, the process development incorporated in-situ IR monitoring. acs.org This analytical technique allows for real-time tracking of the reaction kinetics and the stability of reagents and intermediates, ensuring the transformation is controlled, safe, and efficient. acs.org The stability of the final product is also important; isolating it as a crystalline salt, such as an acetate, tosylate, or hydrochloride, can enhance its stability for storage and handling. acs.orggoogle.com
Advanced Analytical and Monitoring Techniques in Process Chemistry (e.g., In-Situ IR Monitoring)
In the process development and manufacturing of complex molecules like this compound, the implementation of advanced analytical and monitoring techniques is crucial for ensuring process robustness, safety, and quality. While traditional offline analytical methods like UPLC are employed to monitor reaction completion, in-situ monitoring techniques, particularly Infrared (IR) spectroscopy, offer significant advantages for real-time process understanding and control. google.com
In-situ IR spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, directly within the reaction vessel. google.comresearchgate.netacs.org This non-destructive technique provides real-time data on the concentration of reactants, intermediates, and products by tracking changes in their characteristic vibrational frequencies in the IR spectrum. youtube.com For the synthesis of this compound, in-situ IR could be invaluable in several key steps.
For example, during the reduction of the pyrrolidine-2,5-dione with the borane (B79455) complex, in-situ IR could monitor the disappearance of the carbonyl (C=O) stretching bands of the starting material and the appearance of the O-H stretching bands of the diol product. This would allow for precise determination of the reaction endpoint, preventing over-reduction and the formation of impurities.
Similarly, in the fluorination step, which can be critical and potentially hazardous, real-time monitoring would be highly beneficial. The introduction of the fluorine atom and the subsequent transformations involve changes in the vibrational modes of the molecule that can be tracked by IR spectroscopy. This would enable operators to monitor the reaction rate, detect any deviations from the expected reaction profile, and ensure the complete consumption of reactive intermediates. google.com
The benefits of employing in-situ IR monitoring in the synthesis of this compound would include:
Enhanced Process Understanding: Gaining detailed kinetic and mechanistic insights into each reaction step.
Improved Process Control: Real-time data allows for precise control over reaction parameters such as temperature, dosing rates, and reaction time, leading to more consistent product quality.
Increased Safety: By monitoring the concentration of potentially hazardous reagents and intermediates, it is possible to avoid unsafe accumulations and ensure the reaction proceeds as expected.
Optimized Yield and Purity: Precise endpoint detection and process control can lead to higher yields and reduced levels of impurities, simplifying downstream purification processes.
The table below illustrates the potential application of in-situ IR monitoring for key functional group transformations during the synthesis of this compound.
Table 2: Potential In-Situ IR Monitoring Parameters
| Reaction Step | Key Functional Group Transformation | Potential IR Signature to Monitor |
|---|---|---|
| Reduction of Pyrrolidine-2,5-dione | C=O → C-OH | Disappearance of carbonyl stretch (~1700 cm⁻¹), Appearance of O-H stretch (~3300 cm⁻¹) |
| Fluorination | C-O → C-F | Appearance of C-F stretch (~1000-1400 cm⁻¹) |
While the cited literature for the synthesis of this compound primarily details the use of offline UPLC for reaction monitoring, the principles and demonstrated benefits of in-situ IR in other complex organic syntheses strongly support its potential as a valuable Process Analytical Technology (PAT) tool for this process. google.comgoogle.comresearchgate.net
Structure Activity Relationship Sar and Design Principles for 1 Benzyl 4 Fluoropyrrolidin 3 Amine Derivatives
Conformational Analysis and Stereochemical Influence on Molecular Interactions
The three-dimensional shape of a molecule is paramount for its biological activity. For derivatives of 1-Benzyl-4-fluoropyrrolidin-3-amine, the flexibility of the pyrrolidine (B122466) ring and the specific spatial arrangement of its substituents are key determinants of binding affinity and efficacy.
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various non-planar conformations, a phenomenon known as pseudorotation. rsc.orgwikipedia.org This process involves out-of-plane movements of the ring atoms, leading to rapid interconversion between "envelope" and "twist" conformations. wikipedia.org In an unsubstituted pyrrolidine, the energy barrier for pseudorotation is low. rsc.org However, the introduction of substituents, such as the benzyl (B1604629), fluoro, and amino groups in this compound, creates steric and electronic interactions that can favor certain conformations over others.
This compound possesses two chiral centers at positions C3 and C4, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific stereochemical configuration is critical, as it determines the precise three-dimensional arrangement of the amino, fluoro, and benzyl groups, which are key for molecular recognition.
The spatial orientation of these functional groups directly impacts how the molecule fits into a binding pocket and forms interactions with a biological target. nih.govnih.gov For instance, the relative orientation of the amino group (a potential hydrogen bond donor) and the fluorine atom can significantly alter the molecule's interaction profile. Structure-activity relationship studies on various pyrrolidine derivatives have consistently shown that modifications to stereochemistry can have profound effects on inhibitory properties and biological activity. nih.gov The different stereoisomers will present their binding motifs in distinct orientations, leading to potentially large differences in binding affinity and efficacy. One isomer may bind with high affinity, while another may be completely inactive, highlighting the importance of stereochemical control in drug design. nih.gov
Electronic and Steric Effects of Fluorine on Pyrrolidine-Based Systems
Fluorine is the most electronegative element, and its incorporation into organic molecules imparts unique electronic and steric properties. These properties can be strategically exploited in drug design to modulate a compound's characteristics.
The basicity of the amine group at C3, quantified by its pKa value, is a crucial determinant of the molecule's ionization state at physiological pH, which affects its solubility, permeability, and ability to form ionic interactions with a target. The introduction of a fluorine atom at the C4 position significantly lowers the pKa of the vicinal C3-amine. nih.govresearchgate.net
This phenomenon is due to the powerful electron-withdrawing inductive effect of the C-F bond. The fluorine atom pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This reduced basicity can be substantial, with studies on similar aliphatic amines showing a decrease of 1.1 to 3.3 pKa units upon fluorination. nih.gov This modulation of pKa can be a critical tool in medicinal chemistry to fine-tune a molecule's properties, for instance, to reduce unwanted interactions or improve bioavailability. researchgate.net
Table 1: Effect of Fluorination on Amine Basicity
| Compound Type | Position of Fluorine | Typical pKa Reduction (units) | Reference |
|---|---|---|---|
| Aliphatic Amines | β or γ to amine | 1.1 - 3.3 | nih.gov |
| Pyrrolidine Derivatives | β to amine | ~2.0 | researchgate.net |
While highly electronegative, the fluorine atom in a C-F bond is generally considered a weak hydrogen bond acceptor. beilstein-journals.orgnih.gov However, it can participate in hydrogen bonding, and its presence can significantly alter the hydrogen bonding network within a ligand-target complex. acs.orgmdpi.comresearchgate.net The C-F bond can form weak hydrogen bonds with N-H or O-H donors from a protein, and also with C-H donors in what are known as C-H···F-C interactions. nih.govic.ac.uk
The introduction of fluorine near the C3-amine group can influence the hydrogen bonding capability of the amine itself. The strong inductive effect that lowers the amine's basicity also affects the hydrogen bond donating and accepting properties of the N-H group. Furthermore, the presence of fluorine can restrict water molecules from participating in hydrogen bonding interactions that might otherwise occur with a non-fluorinated analog. acs.org This alteration of the local hydrogen bonding environment can lead to changes in binding specificity and affinity.
The carbon-fluorine bond is exceptionally strong and short, which has significant implications for molecular conformation and metabolic stability. beilstein-journals.orgnih.gov The introduction of fluorine can create a "gauche effect," an electronic interaction that favors a gauche (60°) dihedral angle between the fluorine and an adjacent electronegative group or lone pair, such as the C3-amino group. nih.gov This stereoelectronic effect can lock the molecule into a more rigid, preferred conformation. nih.govnih.gov By reducing the number of accessible conformations, the entropic cost of binding to a receptor is lowered, which can lead to an increase in binding affinity. scite.ai
Furthermore, the strength of the C-F bond makes it highly resistant to metabolic cleavage by enzymes like cytochrome P450s. quora.com Replacing a metabolically vulnerable C-H bond with a C-F bond is a common and effective strategy in medicinal chemistry to block sites of oxidative metabolism, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.
Table 2: Properties of the C-F Bond and its Impact in Drug Design
| Property | Description | Consequence | Reference |
|---|---|---|---|
| Bond Strength | High bond dissociation energy (~115 kcal/mol) | Increased metabolic stability; blocks oxidative metabolism. | quora.com |
| Bond Length | Short (~1.35 Å) | Contributes to steric profile and conformational effects. | beilstein-journals.org |
| Polarity | Highly polarized Cδ+-Fδ- | Influences dipole moments, pKa, and hyperconjugation. | nih.gov |
| Gauche Effect | Stereoelectronic preference for specific dihedral angles | Conformational restriction, pre-organization for binding. | nih.govnih.gov |
Rational Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Profiling
The rational design and synthesis of analogues based on the this compound scaffold are pivotal for elucidating the structure-activity relationships (SAR) that govern their biological activity. By systematically modifying different parts of the molecule—the pyrrolidine ring, the N-benzyl group, and the 3-amine functionality—researchers can probe the specific interactions with biological targets and optimize properties such as potency, selectivity, and pharmacokinetic profiles. This approach allows for the development of a comprehensive SAR profile, guiding the design of more effective and targeted therapeutic agents.
Exploration of Substituent Variations on the Pyrrolidine Ring
The pyrrolidine ring serves as a versatile, three-dimensional scaffold in many biologically active compounds. Variations in its substitution pattern, particularly the introduction of fluorine, can significantly influence conformational preferences and interactions with target proteins.
The presence and stereochemistry of a fluorine atom at the C-4 position of the pyrrolidine ring are critical determinants of biological activity. Studies on related fluorinated pyrrolidine derivatives have shown that such modifications can lead to a substantial increase in inhibitory potency against various enzymes. For example, enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives have demonstrated inhibitory activities in the nanomolar range, being up to 1000 times more potent than their corresponding 4-methoxy analogues researchgate.net. The introduction of a second fluorine atom to create a 4,4-difluorinated pyrrolidine has also been shown to yield compounds with high potency researchgate.net.
The stereochemistry of the fluorine substituent is a crucial factor. In some instances, the cis-isomer of a fluorinated derivative has displayed significantly higher activity than its trans-isomer rsc.org. This highlights the importance of the spatial orientation of the fluorine atom in establishing favorable interactions within the binding site of a biological target. The electronegativity and inductive effects of fluorine can also control the puckering of the pyrrolidine ring, favoring specific conformations that may be more conducive to binding rsc.org.
Beyond fluorination, the stereochemistry of other substituents on the pyrrolidine ring plays a role in determining biological activity. For instance, in a series of monoamine oxidase B (MAO-B) inhibitors, derivatives with a (4S)-fluoro substituent on the pyrrolidine ring were more potent than their (4R) counterparts. Furthermore, a (2S)-carboxamide group was found to be superior to a (2R)-carboxamide, indicating that the spatial arrangement of multiple substituents is key to optimizing activity rsc.org. Any significant alteration or truncation of the core pyrrolidine scaffold often results in a considerable loss of inhibitory activity, underscoring the importance of the intact ring system for maintaining the desired biological effect nih.govnih.gov.
Table 1: Impact of Pyrrolidine Ring Substitutions on Biological Activity
| Modification | Effect on Activity | Reference |
| 4-Fluoro substitution | Can significantly increase potency compared to non-fluorinated or methoxy (B1213986) analogues. | researchgate.net |
| cis vs. trans 4-Fluoro | Stereochemistry is critical; one isomer may be significantly more active. | rsc.org |
| 4,4-Difluoro substitution | Can lead to highly potent compounds. | researchgate.net |
| Stereochemistry of other substituents | The spatial arrangement of other groups (e.g., at C-2) influences potency. | rsc.org |
| Scaffold truncation | Often results in a loss of activity. | nih.govnih.gov |
Modification of the N-Benzyl Moiety for Optimized Interactions
The N-benzyl group is a prevalent feature in a wide array of pharmacologically active molecules, where it often engages in crucial hydrophobic and aromatic interactions within the target's binding pocket. Systematic modification of this moiety provides a valuable strategy for fine-tuning the biological activity and selectivity of this compound derivatives.
The substitution pattern on the aromatic ring of the N-benzyl group can have a profound impact on potency. In studies of related N-benzyl compounds, it has been observed that smaller, less sterically demanding substituents are often preferred. For instance, in a series of N-benzyl pyridinium-curcumin derivatives, compounds bearing an unsubstituted benzyl or a fluoro-substituted benzyl group exhibited the highest acetylcholinesterase (AChE) inhibitory activity. In contrast, the introduction of larger groups, such as nitro, bromo, or methyl substituents, led to a decrease in potency, suggesting that the size and electronic properties of the substituent are critical for optimal interactions nih.gov.
The versatility of the N-benzyl moiety allows it to be incorporated into multi-target-directed ligands. For example, the N-benzyl piperidine (B6355638) scaffold has been successfully utilized in the design of dual inhibitors of histone deacetylase (HDAC) and AChE for potential use in Alzheimer's disease nih.gov. This demonstrates the ability of the N-benzyl group to interact effectively with diverse biological targets. A systematic variation of substituents on the benzyl ring is a common and effective approach in SAR studies to optimize binding affinity and functional activity nih.gov.
Table 2: Influence of N-Benzyl Moiety Modifications on Potency
| Modification on Benzyl Ring | General Effect on Potency | Reference |
| Unsubstituted Benzyl | Often serves as a potent baseline. | nih.gov |
| Fluoro-substitution | Can maintain or enhance potency. | nih.gov |
| Nitro, Bromo, Methyl substitution | Often leads to a decrease in potency due to steric or electronic effects. | nih.gov |
Derivatization of the Amine Functionality
The primary amine at the 3-position of the this compound scaffold represents a key vector for chemical modification, allowing for the introduction of a wide range of functional groups to probe interactions and modulate physicochemical properties.
A common and effective strategy involves the acylation of the amine to form amide derivatives. In the development of inhibitors for N-acylethanolamine acid amidase (NAAA), a series of pyrrolidine amide derivatives were synthesized by acylating the amine with various aromatic groups. The SAR studies revealed that the nature of the acyl group, including its lipophilicity and conformational flexibility, was a critical factor for both potency and selectivity rsc.org. For example, small, lipophilic 3-phenyl substituents on the acyl chain were found to be preferable for optimal potency rsc.org.
Similarly, the conversion of a 4-amino-piperidine to a 4-carboxamide has been shown to be a successful strategy in the development of potent and orally bioavailable inhibitors of Protein Kinase B (PKB). This modification can improve pharmacokinetic properties, such as oral bioavailability, by masking the basicity of the amine and introducing new interaction points acs.org. The derivatization of the amine functionality is therefore a powerful tool for optimizing both the pharmacodynamic and pharmacokinetic profiles of this class of compounds.
Table 3: Effects of Amine Functionality Derivatization
| Derivatization Strategy | Example Application | Key Findings | Reference |
| Acylation to form amides | NAAA Inhibitors | Lipophilicity and conformation of the acyl group are critical for potency and selectivity. | rsc.org |
| Conversion to carboxamides | PKB Inhibitors | Can improve oral bioavailability and potency. | acs.org |
Mechanistic and Computational Investigations
Mechanistic Elucidation of Key Synthetic Transformations
The synthesis of 1-Benzyl-4-fluoropyrrolidin-3-amine and related vicinal fluoroamines involves intricate chemical transformations where understanding the underlying mechanisms is crucial for controlling reactivity and selectivity.
The introduction of a fluorine atom into the pyrrolidine (B122466) ring is a critical step in the synthesis of this compound. The reactivity and stereoselectivity of this fluorination are governed by the nature of the fluorinating agent and the substrate. Both electrophilic and nucleophilic fluorination strategies have been explored for the synthesis of fluorinated pyrrolidines.
In the context of synthesizing vicinal fluoroamines, the stereochemical outcome is paramount. For instance, in the enantiospecific synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine, a Burgess-type reagent is utilized to facilitate a stereospecific transformation from a chiral cyclic sulfamate (B1201201). This process ensures complete control over the stereochemistry at the C3 and C4 positions of the pyrrolidine ring.
Recent studies on the fluorination of pyrrolidine derivatives have highlighted the importance of stereoelectronic effects in dictating the conformational preferences of the fluorinated products. The gauche effect, an attractive interaction between vicinal electron-withdrawing groups, plays a significant role in stabilizing specific conformations of fluoropyrrolidines beilstein-journals.orgbeilstein-journals.orgresearchgate.net. This effect can influence the trajectory of the incoming fluorine atom and thus the stereochemical outcome of the reaction.
The synthesis of complex amines often benefits from cooperative catalysis, where two or more catalysts work in concert to achieve high efficiency and selectivity. In the context of synthesizing fluorinated amines, cooperative catalysis can be employed to control both the C-F and C-N bond formations.
For example, the catalytic enantioselective synthesis of heterocyclic vicinal fluoroamines can be achieved using a chiral Brønsted acid. This catalyst promotes an aza-Michael addition to a fluoroalkenyl heterocycle, leading to a prochiral enamine intermediate that undergoes asymmetric protonation nih.govchemrxiv.orgnih.govst-andrews.ac.ukmanchester.ac.uk. Density Functional Theory (DFT) calculations have provided insights into this mechanism, revealing that stereocontrolled proton transfer from the catalyst to the substrate is the rate-determining step. The steric bulk of the catalyst plays a crucial role in enforcing high enantioselectivity nih.govmanchester.ac.uk.
While not explicitly detailed for this compound, the principles of catalyst cooperativity are highly relevant to its synthesis, particularly in achieving the desired stereochemistry. The interplay between a metal catalyst and a chiral ligand, for instance, could be envisioned to control the stereoselective introduction of both the fluorine and amine functionalities.
Molecular Modeling and Computational Chemistry Studies
Computational chemistry provides a powerful lens through which to examine the structural and electronic properties of molecules like this compound. These studies offer insights that are often difficult to obtain through experimental methods alone.
The introduction of a fluorine atom significantly impacts the conformational preferences of the pyrrolidine ring. Molecular modeling and quantum chemical calculations have been instrumental in understanding these effects. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms.
For fluorinated pyrrolidines, the gauche effect between the fluorine atom and the nitrogen atom of the ring can stabilize conformations where these two groups are in a gauche orientation beilstein-journals.orgbeilstein-journals.orgresearchgate.net. This preference is attributed to stabilizing hyperconjugative interactions. In the case of protonated 3-fluoropyrrolidinium cations, an electrostatic gauche effect, arising from an attractive interaction between the positively charged nitrogen and the partially negatively charged fluorine, further reinforces this conformational bias beilstein-journals.orgbeilstein-journals.org.
The energetic landscape of these molecules can be mapped using computational methods, revealing the relative stabilities of different conformers and the energy barriers for their interconversion. This information is critical for understanding how the molecule will behave in different environments and how it will interact with biological targets.
Table 1: Calculated Relative Energies of 3-Fluoropyrrolidine Conformers This table presents hypothetical data based on general principles of fluorinated pyrrolidine conformational analysis for illustrative purposes.
| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Gauche-1 | ~60° | 0.00 | DFT/B3LYP/6-311++G |
| Gauche-2 | ~-60° | 0.15 | DFT/B3LYP/6-311++G |
| Anti | ~180° | 1.20 | DFT/B3LYP/6-311++G** |
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. For fluorinated pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand how structural variations impact biological activity nih.gov.
These studies involve aligning a series of related compounds and correlating their 3D structural and electronic features with their observed biological activities. The resulting models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For instance, a 3D-QSAR study on fluoropyrrolidine amides as dipeptidyl peptidase IV (DPP-IV) inhibitors revealed the importance of steric and electrostatic fields around the molecule for its inhibitory activity nih.gov.
Table 2: Hypothetical SAR Data for this compound Analogs This table presents hypothetical data based on general SAR principles for enzyme inhibitors for illustrative purposes.
| Analog | R1 (Substitution on Benzyl (B1604629) Ring) | R2 (Substitution on Amine) | Predicted IC50 (nM) |
|---|---|---|---|
| 1 | H | H | 150 |
| 2 | 4-Cl | H | 75 |
| 3 | 4-OCH3 | H | 200 |
| 4 | H | CH3 | 300 |
Quantum Mechanical Studies on Fluorine's Electronic Effects
Quantum mechanical calculations are essential for dissecting the subtle electronic effects that fluorine imparts on a molecule. The high electronegativity of fluorine leads to a strong polarization of the C-F bond, creating a significant bond dipole. This has a cascade of effects on the rest of the molecule.
The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, particularly basic amines researchgate.net. The introduction of a fluorine atom in the vicinity of the amine group in this compound is expected to decrease its basicity due to the inductive effect. This can have profound implications for its interaction with biological targets, as the protonation state of the amine is often critical for binding.
Furthermore, quantum mechanical studies have elucidated the role of hyperconjugation in the conformational preferences of fluorinated molecules. The interaction between the C-F antibonding orbital (σ*C-F) and adjacent C-H or C-C bonding orbitals can lead to stabilization of specific conformations, as seen in the gauche effect beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.govd-nb.info. These studies provide a fundamental understanding of the forces that govern the three-dimensional structure of fluorinated compounds.
Advanced Spectroscopic Methods for Mechanistic and Structural Elucidation of Derivatives (e.g., NMR, IR, Mass Spectrometry for complex reaction intermediates)
The structural elucidation of this compound and its derivatives, as well as the investigation of their reaction mechanisms, relies heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for chemists to identify molecular structures, probe the electronic environment of atoms, and identify transient intermediates in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly insightful.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals would be expected for the aromatic protons of the benzyl group, the benzylic protons (CH₂), and the protons on the pyrrolidine ring. The coupling patterns (singlet, doublet, triplet, multiplet) arise from the interaction of neighboring protons and are crucial for assigning the structure. For instance, the protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and the fluorine atom.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For this compound derivatives, characteristic chemical shifts would be observed for the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring. The carbon atom attached to the fluorine would show a large coupling constant (¹JCF), which is a definitive indicator of the C-F bond.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shift of the fluorine atom is very sensitive to its electronic environment, making it an excellent probe for structural and conformational changes. Coupling between the fluorine atom and adjacent protons (²JHF and ³JHF) in the ¹H NMR spectrum, and carbons (¹JCF and ²JCF) in the ¹³C NMR spectrum, provides valuable information for confirming the connectivity of the molecule.
Illustrative ¹H and ¹³C NMR Data for a Hypothetical Derivative:
Below is an interactive table showcasing expected NMR chemical shifts for a derivative of this compound.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings |
| Aromatic Protons (Benzyl) | 7.20-7.40 (m, 5H) | 127.0-138.0 | |
| Benzylic CH₂ | 3.60 (s, 2H) | ~55.0 | |
| Pyrrolidine CH (adjacent to N) | 2.80-3.20 (m) | ~50.0-60.0 | |
| Pyrrolidine CH-F | 4.80-5.20 (dm) | ~85.0-95.0 | ¹JCF ≈ 170-200 Hz |
| Pyrrolidine CH-NH₂ | 3.50-3.90 (m) | ~50.0-60.0 | |
| Pyrrolidine CH₂ | 1.90-2.50 (m) | ~30.0-40.0 | |
| Amine NH₂ | 1.50 (br s, 2H) |
Note: These are approximate values and can vary depending on the solvent and the specific nature of the derivative.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds in the molecule, and different types of bonds absorb at characteristic frequencies. For this compound and its derivatives, key vibrational bands would include:
N-H Stretch: The primary amine group (-NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹.
C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
C=C Stretch: The stretching of the carbon-carbon bonds in the benzene (B151609) ring gives rise to absorptions in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the amine and the pyrrolidine ring would be found in the 1000-1350 cm⁻¹ range.
C-F Stretch: The C-F bond has a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
The presence or absence of these characteristic bands can confirm the successful synthesis of a derivative or identify intermediates in a reaction.
Expected IR Absorption Bands for this compound Derivatives:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretch | 3300-3500 (two bands for -NH₂) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Benzene Ring (C=C) | Stretch | 1450-1600 |
| C-N | Stretch | 1000-1350 |
| C-F | Stretch | 1000-1400 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound and its derivatives, common ionization techniques like Electrospray Ionization (ESI) or Electron Impact (EI) would be used.
Under EI, the molecule would fragment in a predictable manner. Key fragments would likely include:
The molecular ion peak (M⁺): This peak corresponds to the intact molecule and confirms the molecular weight.
The tropylium (B1234903) ion (m/z 91): A very common and stable fragment resulting from the cleavage of the benzyl group.
Fragments from the pyrrolidine ring: Cleavage of the pyrrolidine ring would lead to a series of characteristic smaller fragments.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental composition. This is crucial for confirming the identity of newly synthesized compounds.
Hypothetical Mass Spectrometry Fragmentation Data:
| Fragment Ion | Structure | Expected m/z |
| Molecular Ion | [C₁₁H₁₅FN₂]⁺ | 194.12 |
| Tropylium Ion | [C₇H₇]⁺ | 91 |
| Loss of benzyl group | [C₄H₈FN₂]⁺ | 103 |
| Loss of amine group | [C₁₁H₁₄F]⁺ | 177 |
The combination of these advanced spectroscopic methods provides a comprehensive picture of the structure and reactivity of this compound and its derivatives. By carefully analyzing the data from NMR, IR, and MS, chemists can unambiguously identify new compounds, understand the intricate details of reaction mechanisms, and characterize even short-lived reaction intermediates.
Potential Research Applications and Future Directions
Role of 1-Benzyl-4-fluoropyrrolidin-3-amine as a Preclinical Candidate and Building Block in Drug Discovery
This compound and its derivatives are significant as both key intermediates for complex target molecules and as foundational scaffolds in drug discovery programs. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates. benthamdirect.comnumberanalytics.com
A notable example is the enantiospecific synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine, which serves as a crucial intermediate in the manufacture of an Epidermal Growth Factor Receptor (EGFR) inhibitor. acs.org The trans-substituted pyrrolidine (B122466) core is essential for the biological activity of the final drug molecule. This highlights the compound's direct relevance as a preclinical building block for targeted therapies. The pyrrolidine ring itself is a common motif in biologically active molecules, and its derivatives have been investigated as inhibitors for various targets, including Penicillin-Binding Proteins (PBPs) in multidrug-resistant bacteria. nih.gov
The value of this compound as a building block is rooted in its trifunctional nature: a secondary amine within the pyrrolidine ring, a primary amine at the 3-position, and a benzyl (B1604629) group on the nitrogen that can be retained or modified. This allows for diverse chemical elaborations to explore structure-activity relationships (SAR) around a target.
Small molecule probes are indispensable tools in chemical biology for visualizing and interrogating biological processes. nih.gov The development of functional fluorophores, which change their fluorescence in response to specific external stimuli like interaction with a target biomolecule, is a key area of research. nih.gov
This compound is an ideal starting point for creating such probes. Its amine functionalities provide handles for attaching fluorophores, quenchers, or targeting ligands. labinsights.nl The fluorinated pyrrolidine core can be integrated into larger molecular structures designed to probe enzyme activity or receptor binding. rsc.orgnih.gov For instance, the scaffold can be used to synthesize libraries of compounds for high-throughput screening campaigns.
The fluorine atom itself can serve as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for the study of protein-ligand interactions without the need for larger reporter groups. Furthermore, the introduction of fluorine can subtly alter the electronic properties of an attached fluorophore, providing a mechanism for designing probes that respond to changes in their microenvironment, such as polarity or pH. benthamdirect.com
Understanding how a drug candidate interacts with its biological target is fundamental to medicinal chemistry. The synthesis of analogues and bioisosteres is a classic strategy to probe these interactions. Azaindoles, for example, are used as bioisosteres of indoles and pyrrolopyrimidines to explore SAR in kinase inhibitors. nih.gov
Similarly, this compound can be used to systematically explore the chemical space around a binding site. By modifying the substituents and stereochemistry of the fluoropyrrolidine scaffold, researchers can gain insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern target engagement. For instance, in the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R), the specific geometry of the heterocyclic core was found to be critical for potency. nih.gov Replacing a known core with the fluoropyrrolidine moiety allows for the assessment of how fluorine's electronegativity and the conformational constraints of the five-membered ring influence binding affinity and selectivity.
This approach helps in building detailed models of target engagement, guiding the rational design of more potent and selective next-generation inhibitors.
Innovations in Synthetic Methodologies for Fluorinated Amines and Heterocycles
The growing importance of fluorinated compounds has spurred significant innovation in synthetic organic chemistry. springernature.com The development of efficient, scalable, and stereoselective methods for producing fluorinated amines and heterocycles is a major research focus.
The synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine for an EGFR inhibitor highlighted the challenges of large-scale synthesis, where initial routes involved energetic intermediates and required specialized chromatography. acs.org A key innovation was the development of a more scalable route utilizing a Burgess-type transformation. acs.org Other modern methods are continuously being developed to introduce fluorine and amine functionalities with high control. For example, diethylaminosulfur trifluoride (DAST) has been employed for the synthesis of fluorinated amides under mild, ambient conditions. acs.org Flow chemistry processes have also been developed for the continuous production of fluorinated amino acids from fluorinated amines, offering advantages in safety and scalability by handling unstable intermediates efficiently. chemistryviews.org
Recent advances also include new catalytic methods, such as transition metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex heterocycles. numberanalytics.com The stereoselective aza-Michael reaction is another powerful tool for the asymmetric synthesis of nitrogen-containing heterocyclic scaffolds relevant to pharmaceuticals. nih.gov
| Synthetic Strategy | Key Reagents/Catalysts | Primary Application/Advantage | Reference |
|---|---|---|---|
| Burgess-Type Transformation | Burgess reagent | Enantiospecific synthesis of trans-substituted pyrrolidines for EGFR inhibitors. | acs.org |
| Flow Chemistry | Photooxidation, Acid-mediated hydrolysis | Continuous, large-scale production of fluorinated amino acids from fluorinated amines. | chemistryviews.org |
| Amide Synthesis | DAST (Diethylaminosulfur trifluoride) | Scalable, base-free synthesis of fluorinated amides at room temperature. | acs.org |
| Asymmetric Aza-Michael Reaction | Organocatalysts | Stereoselective synthesis of chiral nitrogen-containing heterocycles. | nih.gov |
| Tandem Fluorination-Desulfonation | NFSI, Alkyl triflones | Stereoselective synthesis of Z-monofluoroalkenes under mild conditions. | rsc.org |
Development of Next-Generation Fluoropyrrolidine Scaffolds with Tunable Properties
A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached, creating a library of related compounds. The development of next-generation scaffolds focuses on creating three-dimensional structures with properties that can be finely tuned to optimize biological activity and pharmacokinetic profiles. mdpi.comnih.gov
The fluoropyrrolidine core is an excellent starting point for such next-generation scaffolds. Unlike flat, aromatic scaffolds, the puckered, three-dimensional nature of the pyrrolidine ring allows for more precise spatial orientation of substituents, which can lead to improved target binding and selectivity. The properties of the scaffold can be tuned in several ways:
Stereochemistry: Controlling the relative and absolute stereochemistry at the 3- and 4-positions of the pyrrolidine ring is crucial for tailoring the molecule's shape to fit a specific biological target.
Substitution: The primary amine and the N-benzyl group can be replaced with a wide array of different functional groups to modulate solubility, cell permeability, and target interactions.
Bioisosteric Replacement: The fluorine atom can be replaced with other groups (e.g., hydroxyl, methyl) or its position can be moved to systematically probe the effect of electronegativity and sterics on activity.
Polyvinyl pyrrolidone (PVP) itself is a biocompatible polymer used in creating biomedical scaffolds for applications like tissue regeneration and drug delivery, demonstrating the versatility of the pyrrolidine motif in materials science as well. researchgate.net Computational methods, including reinforcement learning, are now being used to design novel scaffolds ("scaffold hopping") with desired 3D and pharmacophore properties. chemrxiv.org
Emerging Research Avenues in Organofluorine Chemistry and Stereoselective Synthesis
The field of organofluorine chemistry is continuously evolving, with new reagents and reactions being developed to address long-standing synthetic challenges. numberanalytics.comuzh.ch Future research will likely focus on developing more efficient and environmentally benign fluorination methods. This includes late-stage fluorination, where a fluorine atom is introduced at a late step in a complex synthesis, allowing for the rapid generation of fluorinated analogues of known bioactive compounds.
Key emerging avenues include:
Catalytic Stereoselective Synthesis: There is a high demand for catalytic methods that can control the stereochemistry of fluorine incorporation. This includes the development of new chiral catalysts for enantioselective fluorination reactions and methods for the stereoselective synthesis of complex fluoroalkenes and fluoroalkanes. rsc.orgnih.govnih.gov
New Fluorinating Reagents: Research is ongoing to discover and develop new fluorinating agents that are safer, more selective, and have a broader substrate scope than traditional reagents. springernature.com
C-H Fluorination: The direct conversion of a carbon-hydrogen bond to a carbon-fluorine bond is a highly sought-after transformation that would significantly streamline the synthesis of organofluorine compounds. springernature.com
Sustainable Chemistry: As in all areas of chemistry, there is a push towards greener and more sustainable synthetic methods, utilizing renewable starting materials, reducing waste, and employing less hazardous reagents. numberanalytics.comnumberanalytics.com
These advancements will undoubtedly expand the synthetic toolbox available to medicinal chemists, enabling the creation of novel and more effective fluorinated therapeutics built upon scaffolds like this compound.
Q & A
Q. How can experimental design (DoE) optimize the synthesis of 1-Benzyl-4-fluoropyrrolidin-3-amine?
Methodology :
- Step 1 : Define critical variables (e.g., reaction temperature, stoichiometry, catalyst loading) using factorial design to identify interactions .
- Step 2 : Apply a central composite design to explore non-linear relationships and optimize yield. For example, vary fluorination time (10–24 hrs) and benzyl group coupling conditions .
- Step 3 : Validate models with confirmatory experiments and adjust parameters iteratively. Statistical software (e.g., JMP, Minitab) can analyze response surfaces .
- Key Consideration : Prioritize safety constraints (e.g., exothermic reactions) during parameter selection .
Q. What safety protocols are essential for handling this compound?
Methodology :
- Preventive Measures : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents due to potential explosive byproducts .
- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of inhalation, administer oxygen and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from moisture and ignition sources .
Q. Which analytical techniques confirm the structural integrity and purity of this compound?
Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze <sup>19</sup>F NMR for fluorination efficiency and <sup>1</sup>H NMR for benzyl group positioning .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 223.12) and detect impurities .
- HPLC-PDA : Use a C18 column with acetonitrile/water gradient (95:5 to 60:40) to assess purity (>98%) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for synthesizing this compound?
Methodology :
- Step 1 : Perform density functional theory (DFT) calculations to map energy profiles for fluorination and benzylation steps .
- Step 2 : Use transition state analysis to identify rate-limiting steps (e.g., nucleophilic substitution barriers) .
- Step 3 : Validate simulations with kinetic experiments (e.g., time-resolved IR spectroscopy) .
Q. What are the environmental degradation pathways of this compound?
Methodology :
- Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-MS/MS .
- Biodegradation Assays : Use soil microbial consortia to monitor metabolite formation (e.g., fluorinated carboxylic acids) over 28 days .
- Ecotoxicity Testing : Assess acute toxicity to Daphnia magna (LC50) and bioaccumulation potential .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Methodology :
- Stereoselective Synthesis : Prepare enantiomers via chiral catalysts (e.g., BINOL-derived ligands) and resolve using chiral HPLC .
- Biological Assays : Test enantiomers against target receptors (e.g., GPCRs) to measure IC50 differences. For example, (3R,4S) may show 10-fold higher affinity than (3S,4R) .
- Molecular Dynamics Simulations : Model receptor-ligand interactions to explain stereochemical selectivity .
Q. How can reaction mechanisms be elucidated using kinetic isotope effects (KIEs)?
Methodology :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., C-D bonds at fluorination sites) .
- KIE Measurement : Compare rate constants (kH/kD) via <sup>1</sup>H NMR or GC-MS. A large KIE (>2) suggests a rate-limiting proton transfer .
- Mechanistic Inference : Combine KIE data with DFT to distinguish between SN2 vs. radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
